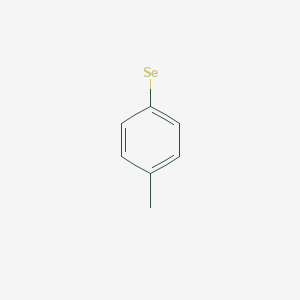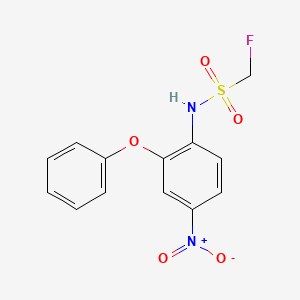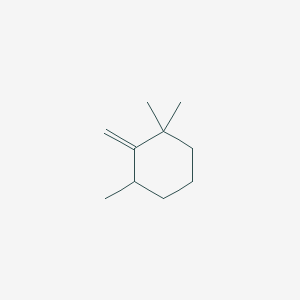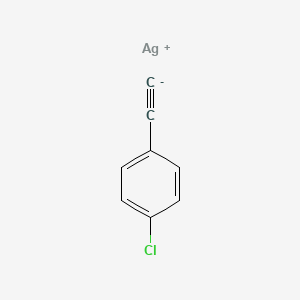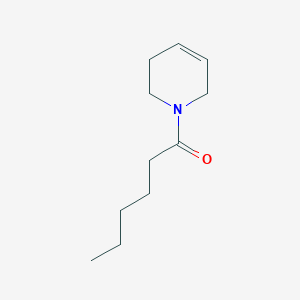
1-(3,6-Dihydropyridin-1(2H)-yl)hexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Dihydropyridin-1(2H)-yl)hexan-1-one typically involves the reaction of a pyridine derivative with a hexanone compound under specific conditions. Common synthetic routes may include:
Aldol Condensation: Combining an aldehyde or ketone with a pyridine derivative in the presence of a base.
Reductive Amination: Reacting a pyridine derivative with a hexanone in the presence of a reducing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. This may include:
Catalytic Hydrogenation: Using a metal catalyst to facilitate the reaction.
Continuous Flow Synthesis: Employing continuous reactors to produce the compound efficiently.
化学反応の分析
Types of Reactions
1-(3,6-Dihydropyridin-1(2H)-yl)hexan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to a more oxidized state using oxidizing agents.
Reduction: Conversion to a more reduced state using reducing agents.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of a carboxylic acid or ketone.
Reduction: Formation of an alcohol or amine.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 1-(3,6-Dihydropyridin-1(2H)-yl)hexan-1-one involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Receptor Interaction: Modulating receptor activity.
Pathway Modulation: Affecting signaling pathways involved in various biological processes.
類似化合物との比較
Similar Compounds
Pyridine Derivatives: Compounds with similar structures but different functional groups.
Hexanone Derivatives: Compounds with similar carbon chain lengths but different ring structures.
Uniqueness
1-(3,6-Dihydropyridin-1(2H)-yl)hexan-1-one is unique due to its specific combination of a pyridine ring and a hexanone chain, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
52031-30-8 |
|---|---|
分子式 |
C11H19NO |
分子量 |
181.27 g/mol |
IUPAC名 |
1-(3,6-dihydro-2H-pyridin-1-yl)hexan-1-one |
InChI |
InChI=1S/C11H19NO/c1-2-3-5-8-11(13)12-9-6-4-7-10-12/h4,6H,2-3,5,7-10H2,1H3 |
InChIキー |
QDGNCDULFPNJLS-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)N1CCC=CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


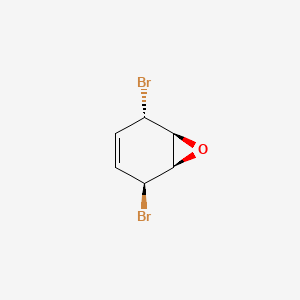



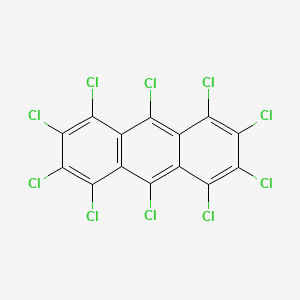
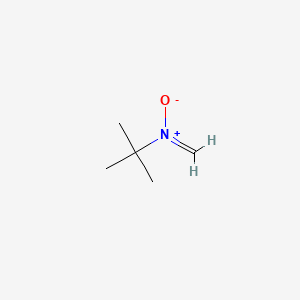
![2,2,2',2'-Tetramethyl-2,2',3,3'-tetrahydro-4,4'-spirobi[chromene]-7,7'-diol](/img/structure/B14661170.png)

